molecular formula C8H7NO2 B568426 2h-[1,4]Dioxepino[2,3-b]pyridine CAS No. 117875-30-6

2h-[1,4]Dioxepino[2,3-b]pyridine

Cat. No.: B568426
CAS No.: 117875-30-6
M. Wt: 149.149
InChI Key: WOKPYQZRCQWTPK-UHFFFAOYSA-N
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Description

2H-[1,4]Dioxepino[2,3-b]pyridine is a bicyclic heterocyclic compound featuring a seven-membered 1,4-dioxepine ring fused to a pyridine moiety. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. Derivatives of this compound are explored for their biological activities, including antimicrobial and anti-tubercular properties, as well as applications in kinase inhibition .

Properties

CAS No.

117875-30-6

Molecular Formula

C8H7NO2

Molecular Weight

149.149

IUPAC Name

2H-[1,4]dioxepino[2,3-b]pyridine

InChI

InChI=1S/C8H7NO2/c1-3-7-8(9-4-1)11-6-2-5-10-7/h1-4,6H,5H2

InChI Key

WOKPYQZRCQWTPK-UHFFFAOYSA-N

SMILES

C1C=COC2=C(O1)C=CC=N2

Synonyms

2H-[1,4]Dioxepino[2,3-b]pyridine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridine replaces the dioxepine ring with a thiophene ring, introducing sulfur atoms. Key differences include:

  • Electronic Properties : Sulfur’s lower electronegativity compared to oxygen reduces polarity, increasing lipophilicity. This enhances membrane permeability but may reduce solubility .
  • Biological Activity: Thieno[2,3-b]pyridine derivatives exhibit broad-spectrum antimicrobial, anticancer, and kinase-inhibitory activities. For example, pyrido[3',2':4,5]thieno[3,2-d]pyrimidines show potent DNA gyrase inhibition, a target absent in dioxepino analogs .
  • Synthesis : These compounds are typically synthesized via α-halo carbonyl intermediates, enabling one-pot cyclization .
Property 2H-[1,4]Dioxepino[2,3-b]pyridine Thieno[2,3-b]pyridine
Heteroatoms O, N S, N
clogP Range 3.6–5.0 2.5–4.8
Key Biological Targets Anti-TB, kinase inhibition DNA gyrase, kinases

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine

This six-membered analog (C₇H₇NO₂, MW 137.14) lacks the seven-membered dioxepine ring, reducing steric strain.

  • Activity: 8-linked derivatives (e.g., 7-chloro-8-iodo) show modest anti-TB activity (MIC ~1–5 µg/mL) but higher polarity (clogP 3.6–5.0) compared to thieno analogs .
  • Derivatives: Halogenation (e.g., 7-Cl, 8-I) increases molecular weight (e.g., C₇H₅ClINO₂, MW 337.48) and modulates binding to hydrophobic enzyme pockets .

Thieno[2,3-b][1,4]thiazines

Fusing a thiazine ring to thienopyridine introduces additional nitrogen and sulfur atoms.

  • Activity: These tricyclic compounds act as potassium channel openers and urokinase inhibitors, a profile distinct from dioxepino derivatives .
  • Synthesis: Condensation with pyrimidine rings enhances antibacterial potency, a strategy less common in dioxepino systems .

Pyrrolo[2,3-b]pyridine Derivatives

Replacing the dioxepine ring with a pyrrole moiety (e.g., 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine) shifts activity toward kinase inhibition (e.g., JAK2, ALK) due to improved π-stacking in ATP-binding pockets .

Key Research Findings

  • Anti-TB Activity: 2H-[1,4]Dioxepino derivatives (e.g., compound 60/61) exhibit MIC values of 0.5–2 µg/mL against M. tuberculosis, outperforming some thieno analogs but requiring structural optimization for solubility .
  • Synthetic Accessibility: Dioxepino derivatives are synthesized via multi-step routes involving dihydropyridine intermediates, whereas thieno analogs benefit from more streamlined protocols .
  • Polarity-Activity Relationship: Increasing oxygen content in dioxepino derivatives enhances polarity, which may limit bioavailability but improve target selectivity in polar environments (e.g., kinase active sites) .

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